molecular formula C21H20ClFN4O3S B6568067 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 921876-34-8

2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B6568067
CAS No.: 921876-34-8
M. Wt: 462.9 g/mol
InChI Key: DKOWBFUVRIRXJP-UHFFFAOYSA-N
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Description

The compound “2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” is a structurally complex molecule featuring a central 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain is further modified with a 4-chlorobenzyl carbamoyl group, while the N-(3-fluorophenyl) substituent introduces aromatic fluorination.

Molecular Data (inferred from structurally related compounds in and ):

  • Molecular Formula: Likely C₂₁H₂₀ClFN₄O₃S (exact confirmation requires experimental validation).
  • Molecular Weight: ~486.92 g/mol (calculated based on analogous structures).
  • Key Features: Imidazole core with sulfanyl and hydroxymethyl substituents. Halogenated aromatic rings (4-chlorophenyl and 3-fluorophenyl).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3S/c22-15-6-4-14(5-7-15)9-24-19(29)11-27-18(12-28)10-25-21(27)31-13-20(30)26-17-3-1-2-16(23)8-17/h1-8,10,28H,9,11-13H2,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOWBFUVRIRXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Chlorobenzyl)-2-(2-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide ()

  • Structural Differences : The fluorophenyl group is at the 2-position versus the 3-position in the target compound.
  • Molecular Weight : Similar (~485 g/mol), given comparable substituents.

Cyazofamid ()

  • Structure: 4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide.
  • Key Differences: Replaces hydroxymethyl with cyano and sulfonamide groups; lacks the acetamide chain.
  • Implications: The sulfonamide and cyano groups enhance electron-withdrawing effects, likely increasing metabolic stability but reducing hydrophilicity compared to the target compound’s hydroxymethyl group .

N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide ()

  • Structural Differences : Features a nitro group and phenylsulfonyl substituent instead of hydroxymethyl and chlorobenzyl groups.
  • Implications : The nitro group may confer redox activity, while the sulfonyl moiety increases molecular weight and polarity compared to the target compound .

Heterocyclic Variants with Modified Cores

N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) ()

  • Core Structure : 1,2,3-Triazole instead of imidazole.
  • Implications : Triazoles exhibit stronger dipole moments and metabolic stability but lack the hydrogen-bonding versatility of imidazole’s N-H group. The naphthalenyloxy substituent adds hydrophobicity, reducing solubility compared to the target compound’s hydroxymethyl group .

N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide ()

  • Core Structure : 1,2,4-Thiadiazole replaces imidazole.
  • The dual sulfanyl groups may increase lipophilicity, contrasting with the target’s balance of polar (hydroxymethyl) and nonpolar (aryl) groups .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Heterocycle Key Substituents Halogenation Molecular Weight (g/mol)
Target Compound Imidazole Hydroxymethyl, sulfanyl, 3-fluorophenyl 4-Cl, 3-F ~486.92
Analogue Imidazole Hydroxymethyl, sulfanyl, 2-fluorophenyl 4-Cl, 2-F ~485.00
Cyazofamid () Imidazole Cyano, sulfonamide, p-tolyl 4-Cl 424.89
Compound 6m () Triazole Naphthalenyloxy 4-Cl 393.11
Thiadiazole Derivative () Thiadiazole Methylsulfanyl, 4-fluorophenyl 4-F ~353.45

Table 2: Hypothesized Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Key Influencing Groups
Target Compound ~2.5 ~0.1 (aqueous) Hydroxymethyl, sulfanyl
Analogue ~2.7 ~0.08 2-Fluorophenyl (less polar)
Cyazofamid () ~3.1 ~0.05 Cyano, sulfonamide
Compound 6m () ~3.8 ~0.01 Naphthalenyloxy
Thiadiazole Derivative () ~2.9 ~0.2 Dual sulfanyl (polarity)

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